5'-DABCYL CEP
Description
Properties
IUPAC Name |
N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMLVVGBOLZOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N6O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040158 | |
| Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288631-58-3 | |
| Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification Methodologies for Oligonucleotides with 5 Dabcyl Ce Phosphoramidite
Integration of 5'-DABCYL CE-Phosphoramidite in Automated Oligonucleotide Synthesis
The 5'-DABCYL CE-Phosphoramidite is designed for seamless integration into standard automated oligonucleotide synthesis workflows. Its phosphoramidite (B1245037) chemistry allows for efficient coupling to the 5'-hydroxyl group of a growing oligonucleotide chain, facilitating site-specific labeling.
Phosphoramidite Coupling Chemistry for 5'-Labeling
The coupling of 5'-DABCYL CE-Phosphoramidite follows the well-established phosphoramidite chemistry used in automated DNA and RNA synthesis google.comchemie-brunschwig.chglenresearch.com. This process involves activating the phosphoramidite with a reagent, typically a tetrazole derivative, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. A 6-minute coupling time is generally recommended for phosphoramidites, including 5'-DABCYL CE-Phosphoramidite, to ensure efficient incorporation chemie-brunschwig.chglenresearch.com. The phosphoramidite is added to the synthesizer in a similar manner to standard base phosphoramidites google.com. This step is strategically placed during the synthesis cycle to target the 5'-terminus of the desired oligonucleotide sequence google.combiosearchtech.comclinisciences.comaatbio.com. The DABCYL moiety is attached via a cyanoethyl (CE) group, which is a common feature in phosphoramidite chemistry chemie-brunschwig.chglenresearch.combiosearchtech.comaatbio.comaatbio.com.
Positional Incorporation Strategies for DABCYL in Oligonucleotides
The DABCYL quencher can be incorporated at various positions within an oligonucleotide, with specific reagents available for 5'-end, 3'-end, and internal modifications.
5'-End Modification using 5'-DABCYL CE-Phosphoramidite
The 5'-DABCYL CE-Phosphoramidite is specifically designed for the direct labeling of the 5'-terminus of an oligonucleotide during automated synthesis google.combiosearchtech.comclinisciences.comaatbio.com. This is achieved by introducing the phosphoramidite reagent at the final coupling step of the synthesis cycle, targeting the 5'-hydroxyl group of the nascent oligonucleotide chain google.comchemie-brunschwig.chbiosearchtech.comclinisciences.comaatbio.com. This method allows for the precise placement of the DABCYL quencher at the 5'-end, which is a common strategy for creating FRET-based probes, such as Molecular Beacons, where a fluorophore is often located at the 3'-end or internally chemie-brunschwig.chbiosearchtech.comglenresearch.comgenelink.com. The use of 5'-DABCYL CE-Phosphoramidite is advantageous as it does not require pre-attachment to a specific nucleotide base, allowing its incorporation at the 5'-terminus of any synthesized sequence google.com.
3'-End Modification using DABCYL-CPG
For modifications at the 3'-terminus of an oligonucleotide, DABCYL-CPG (Controlled Pore Glass) solid supports are utilized chemie-brunschwig.chclinisciences.comshigematsu-bio.combioneer.combioneer.comaatbio.combiosearchtech.com. The oligonucleotide synthesis begins with the DABCYL moiety already attached to the solid support, ensuring its incorporation at the 3'-end of the growing chain. This approach is commonly employed for applications like TaqMan probes, duplex Scorpions, and Molecular Beacons, where the quencher is positioned at the 3'-terminus chemie-brunschwig.chclinisciences.comshigematsu-bio.com. The DABCYL-CPG support is treated as a standard nucleoside support during the synthesis cycle chemie-brunschwig.chbioneer.combioneer.com.
Internal Modification using DABCYL-dT-CE Phosphoramidite
DABCYL-dT-CE Phosphoramidite serves as a building block during the automated solid-phase synthesis of oligonucleotides. This phosphoramidite derivative allows for the direct incorporation of the DABCYL quencher at a specific thymidine (B127349) (dT) position within the oligonucleotide sequence chemie-brunschwig.chbiosearchtech.combiosearchtech.com. The phosphoramidite chemistry cycle, involving coupling, capping, and oxidation, is utilized to attach this modified nucleotide to the growing oligonucleotide chain. DABCYL is known to be stable under standard oligonucleotide synthesis conditions, enabling its placement at any desired internal position without compromising its integrity or the synthesis process biosearchtech.comshigematsu-bio.com. This method is particularly valuable for applications such as Scorpion Primers™, where precise positioning of the quencher relative to a fluorophore is critical for efficient FRET-based signaling chemie-brunschwig.chbiosearchtech.com.
Purification Strategies for 5'-DABCYL Labeled Oligonucleotides
Following synthesis, oligonucleotides labeled with quenchers like DABCYL often require purification to remove unreacted reagents, truncated sequences, and other byproducts, ensuring the reliability and sensitivity of downstream applications. The hydrophobic nature of the DABCYL moiety significantly influences the choice and effectiveness of purification methods.
Hydrophobicity-Enhanced Purification via HPLC or RPC
The inherent hydrophobicity of the DABCYL group provides a distinct advantage for purification using reversed-phase chromatography techniques, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reversed-Phase Cartridge (RPC) purification genelink.comntsbio.combiosearchtech.com. These methods separate molecules based on their differential partitioning between a hydrophobic stationary phase and a polar mobile phase.
RPC (Reversed-Phase Cartridge) Purification: This method offers a more accessible purification option, often utilizing the 5'-dimethoxytrityl (DMT) group retained during synthesis as an additional purification handle due to its hydrophobicity biosearchtech.com. RPC typically yields products with approximately 70-85% purity biosearchtech.combioneer.com.
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): RP-HPLC provides higher resolution and greater purification capacity, typically yielding products with around 80-95% purity ntsbio.combiosearchtech.combioneer.com. The use of ion-pairing agents can further enhance the separation of labeled oligonucleotides nih.gov. For highly demanding applications, a dual HPLC approach, often involving Anion Exchange HPLC followed by RP-HPLC, can achieve purities of 90% or higher ntsbio.combiosearchtech.com. The retention times observed in RP-HPLC can serve as predictors for the compatibility of DABCYL modifications with specific cartridge-based purification methods glenresearch.com.
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle | Typical Purity | Notes |
| RPC (Cartridge) | Hydrophobic interaction with stationary phase; utilizes DMT group | ~70-85% | Removes truncated sequences and salts; less stringent than HPLC. |
| RP-HPLC | Hydrophobic interaction with stationary phase | ~80-95% | Separates labeled oligonucleotides from contaminants, including residual dyes and failure sequences; higher resolution than RPC. |
| Dual-HPLC | Anion Exchange + RP-HPLC | ~90%+ | Combines separation based on charge (Anion Exchange) and hydrophobicity (RP-HPLC) for enhanced purity, crucial for sensitive assays. |
Post-Synthetic Modification Approaches (e.g., via amino-modified oligos)
While the direct incorporation of DABCYL-dT-CE Phosphoramidite is often preferred for internal labeling due to its efficiency and simplified purification, post-synthetic modification methods are also employed for attaching labels, including quenchers. These approaches typically involve synthesizing an oligonucleotide with a reactive functional group, such as an amine or thiol, at a specific position biosearchtech.comgenelink.comthermofisher.com. The DABCYL moiety can then be conjugated to this pre-synthesized oligonucleotide using reactive derivatives, such as DABCYL succinimidyl ester genelink.comthermofisher.comgoogle.com.
However, post-synthetic conjugation can present challenges. It is often less efficient than direct phosphoramidite incorporation and can lead to a heavier purification burden due to unreacted starting materials and byproducts google.comglenresearch.com. The high hydrophobicity of DABCYL, while beneficial for RP-HPLC purification, can also complicate conjugation reactions if low aqueous solubility is encountered google.com. Therefore, for applications requiring internal DABCYL labeling, the use of DABCYL-dT-CE Phosphoramidite is generally favored for its streamlined process and cleaner product profiles.
Mechanistic Principles of Fluorescence Quenching by Dabcyl
Elucidation of the DABCYL Quenching Mechanism
The quenching of fluorescence by DABCYL can be understood through several interconnected mechanisms, primarily involving non-radiative energy transfer and, in some contexts, direct collisional interactions. The efficiency and nature of this quenching are highly dependent on the specific donor fluorophore, the molecular environment, and the distance and orientation between the donor and acceptor.
Collisional Quenching Dynamics
Collisional quenching, also known as dynamic quenching, occurs when an excited fluorophore interacts with a quencher molecule, leading to non-radiative deactivation back to the ground state. This process is dependent on the frequency of collisions between the fluorophore and the quencher. While FRET is the dominant mechanism for DABCYL in many applications, direct collisional interactions can also contribute to quenching, especially in solution-based systems where molecular mobility is high. The Stern-Volmer equation is often used to characterize dynamic quenching, where the ratio of fluorescence intensity in the absence of quencher () to the fluorescence intensity in the presence of quencher () is linearly related to the quencher concentration () and the Stern-Volmer constant ().
This relationship implies that as the quencher concentration increases, the fluorescence intensity decreases. The rate constant for dynamic quenching () can be derived from the Stern-Volmer constant and the fluorescence lifetime of the donor () using the equation mdpi.commsstate.eduaatbio.com.
Fluorescence Resonance Energy Transfer (FRET) in DABCYL Systems
FRET is a photophysical process where energy is transferred non-radiatively from an excited donor fluorophore to an acceptor molecule, typically another fluorophore or a quencher like DABCYL. This transfer occurs via long-range dipole-dipole coupling and is highly dependent on several factors. DABCYL is particularly effective as an acceptor due to its broad absorption spectrum, which often overlaps well with the emission spectra of common donor fluorophores, and its lack of intrinsic fluorescence, which minimizes background signal lifetein.comthermofisher.comthermofisher.cominterchim.frrsc.orgnih.govstratech.co.ukaatbio.com.
The efficiency of FRET is theoretically described by the Förster theory, which states that the energy transfer rate is inversely proportional to the sixth power of the distance () between the donor and acceptor ( is the Förster radius, the distance at which energy transfer is 50% efficient) thermofisher.comrsc.orgresearchgate.netmdpi.comevidentscientific.com.
The Förster radius () is a critical parameter that depends on the spectral overlap integral (), the quantum yield of the donor (), the lifetime of the donor (), and the orientation factor between the donor and acceptor dipoles () rsc.orgevidentscientific.comnih.gov. For DABCYL-based systems, the values are typically in the range of 10-100 Å, making FRET sensitive to molecular proximity changes within this range lifetein.comthermofisher.cominterchim.frstratech.co.ukevidentscientific.comstemed.sitescispace.com. For example, the EDANS/DABCYL pair has a reported of approximately 33 Å thermofisher.com.
A fundamental requirement for efficient FRET is substantial spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (DABCYL). DABCYL exhibits a broad absorption band with a maximum typically around 453-463 nm mdpi.comlifetein.comgenelink.com. This absorption profile allows it to efficiently quench fluorophores such as EDANS (emission maximum around 471 nm) lifetein.com, fluorescein (B123965) (emission maximum around 520 nm) researchgate.netnih.gov, and others emitting in the blue to green region of the spectrum genelink.comgoogle.com. The greater the overlap integral (), the more efficient the energy transfer nih.govbuffalo.edu. The spectral overlap is quantified by the overlap integral, which integrates the product of the donor's emission spectrum and the acceptor's absorption spectrum over all wavelengths rsc.orgnih.gov.
| Donor Fluorophore | DABCYL Absorption Max (nm) | Donor Emission Max (nm) | Spectral Overlap | Notes |
| EDANS | ~453-463 | ~471 | High | Optimal partner for DABCYL due to significant overlap mdpi.comlifetein.comaatbio.com. |
| Fluorescein (FITC) | ~453-463 | ~520 | Moderate | Can be quenched by DABCYL; overlap is less than EDANS nih.govresearchgate.netnih.gov. |
| BODIPY FL | ~453-463 | ~510 | Moderate | Can be quenched by DABCYL thermofisher.com. |
| FAM | ~453-463 | ~520 | Moderate | DABCYL can quench FAM, though less efficiently than EDANS lifetein.com. |
| TET | ~453-463 | ~535 | Moderate | DABCYL can quench TET lifetein.com. |
In addition to intramolecular FRET, where the donor and acceptor are part of the same molecule, intermolecular quenching can also occur. This happens when DABCYL and a donor fluorophore are present on separate molecules that come into close proximity. This phenomenon is crucial in applications where DABCYL-labeled molecules interact with fluorescently labeled partners. For example, in assays involving protein-protein interactions or the assembly of molecular complexes, the proximity of DABCYL to a fluorescent reporter on another molecule can lead to fluorescence quenching, signaling the interaction mdpi.commdpi.comnih.gov. The efficiency of this intermolecular quenching is also governed by the principles of FRET, including distance, spectral overlap, and orientation mdpi.comnih.gov.
Spectral Overlap Requirements for Efficient FRET with DABCYL
Dynamic Quenching Characterization
Dynamic quenching, as discussed in section 3.1.1, is characterized by the interaction of an excited fluorophore with a quencher molecule. For DABCYL, this characterization often involves analyzing fluorescence lifetime measurements. In dynamic quenching, the excited-state lifetime of the fluorophore is reduced in the presence of the quencher. The Stern-Volmer equation, when applied to fluorescence lifetime data, relates the ratio of fluorescence lifetimes in the absence () and presence () of the quencher to the quencher concentration:
This relationship is identical in form to that obtained from steady-state fluorescence intensity measurements, but it provides a more direct measure of the quenching process. If the Stern-Volmer plots derived from intensity and lifetime measurements yield the same values, it strongly suggests that the quenching is dynamic. Studies have shown that the Edans/Dabcyl pair, for instance, is involved in a dynamic quenching process, as evidenced by Stern-Volmer plots derived from fluorescence intensity measurements mdpi.com.
Influence of Molecular Proximity on Quenching Efficiency
The efficiency of DABCYL-mediated fluorescence quenching is highly dependent on the distance between DABCYL and the fluorophore. FRET efficiency follows an inverse sixth-power relationship with the distance (1/R⁶) between the donor and acceptor molecules chemeurope.com101.200.202. This strong distance dependence means that even small changes in proximity can lead to significant alterations in quenching efficiency.
Research has demonstrated that increasing the number of DABCYL molecules in close proximity to a fluorophore can enhance quenching efficiency. For instance, molecular beacons incorporating multiple DABCYL units have shown significantly improved signal-to-background ratios compared to those with a single quencher. Studies have reported quenching efficiencies of approximately 92.9% with one DABCYL, increasing to about 98.75% with two DABCYLs, and reaching around 99.7% with three DABCYLs nih.gov. This indicates that a closer or more concentrated arrangement of DABCYL molecules around the fluorophore leads to more effective energy transfer and thus, greater fluorescence suppression.
Table 1: Quenching Efficiency vs. Distance for FRET Pairs
| Distance (Å) | Quenching Efficiency (%) | Signal/Background Ratio (Signal = 100%) | Reference |
| 55 | 50 | 2.0 | biosearchtech.com |
| 48 | 69 | 3.2 | biosearchtech.com |
| 34 | 95 | 20 | biosearchtech.com |
Note: These values are illustrative for FRET pairs and demonstrate the principle of distance-dependent quenching. Specific values for DABCYL-CEP may vary based on the paired fluorophore and probe design.
Solvent-Assisted Quenching Considerations in Aqueous Media
DABCYL itself is a hydrophobic molecule, which can pose challenges when used in aqueous biological systems acs.orgkerafast.com. Its insolubility in water can limit its application, especially for smaller substrates, and may necessitate the use of organic co-solvents like DMSO for preparing stock solutions acs.orgkerafast.com. This hydrophobicity can also impact the solubility and behavior of the probes to which it is attached, potentially affecting experimental outcomes acs.org.
However, modifications to the DABCYL structure, such as the development of "hydrodabcyl," have addressed these solubility issues acs.orgacs.org. Hydrodabcyl retains the desirable spectroscopic properties of DABCYL but exhibits significantly improved solubility in aqueous media, making it a more suitable alternative for biological applications where water is the primary solvent acs.orgacs.orgkerafast.com.
The solvent environment can also influence DABCYL's absorption spectrum. For instance, in aqueous solutions, hydrodabcyl shows a hypsochromic (blue) shift in its absorption maximum compared to its spectrum in DMSO acs.org. Despite this shift, its greater molar absorbance in aqueous solution can still render it an effective quencher up to approximately 500 nm acs.org. The polarity of the solvent can affect the energy levels of the fluorophore's ground and excited states, influencing fluorescence emission evidentscientific.com. While DABCYL's primary quenching mechanism is FRET, solvent interactions can subtly modulate the spectral overlap and energy transfer efficiency. For example, changes in pH can affect the protonation state and thus the spectral properties of some dyes, although DABCYL itself is generally stable across a physiological pH range acs.orgacs.org.
Table 2: Spectral Properties of DABCYL and Related Compounds
| Compound | Absorption Maximum (λmax) | Quenching Range (nm) | Solubility Notes | Reference |
| DABCYL | 453–478 nm | 380–530 nm | Hydrophobic, requires organic solvents (e.g., DMSO) | biosearchtech.comgenelink.combiosearchtech.comgenelink.comacs.org |
| Hydrodabcyl | 445 nm (aqueous) | Up to 500 nm | Highly soluble in aqueous media | acs.orgacs.orgkerafast.com |
| DABCYL-DT CEP | 471 nm | 400–550 nm | Hydrophobic, used in oligonucleotide synthesis | vulcanchem.combiosearchtech.com |
Note: Absorption maxima can vary slightly depending on the specific chemical environment and measurement conditions.
The hydrophobic nature of DABCYL means that in aqueous solutions, it may preferentially associate with hydrophobic regions or surfaces, which could influence its effective distance from a fluorophore in complex biological matrices. However, its broad absorption and efficient quenching capabilities, particularly when paired with suitable fluorophores, continue to make it a valuable tool in molecular diagnostics and biochemical assays.
Advanced Probe Design and Engineering with 5 Dabcyl Ce Phosphoramidite
Design Principles for Molecular Beacons Incorporating 5'-DABCYL
Molecular Beacons (MBs) are a class of hybridization probes that utilize a stem-loop (hairpin) structure to achieve sequence-specific detection of nucleic acids. The design of MBs relies on bringing a fluorophore (reporter) and a quencher into close proximity in the absence of a target, thereby suppressing fluorescence. Upon binding to the target sequence, the stem unfolds, separating the fluorophore and quencher, which leads to a restoration of fluorescence. 5'-DABCYL CE-Phosphoramidite is a key reagent for introducing the DABCYL quencher into these probes.
Stem-Loop Conformation and Conformational Changes upon Target Binding
Molecular Beacons are characterized by a central loop region that contains the sequence complementary to the target nucleic acid, flanked by two self-complementary arm sequences that form a stem oup.combiosearchtech.comidtdna.comresearchgate.net. In the unbound state, these arm sequences hybridize to form a stable stem-loop structure oup.comgenelink.combiosearchtech.comnih.gov. This conformation brings the fluorophore, typically located at the 5' end, and the quencher, usually at the 3' end, into close proximity biosearchtech.comidtdna.comresearchgate.netnih.gov. This close proximity facilitates fluorescence resonance energy transfer (FRET) or collisional quenching, effectively quenching the fluorescence emitted by the reporter dye oup.combiosearchtech.cominstras.comoup.comresearchgate.net.
Upon encountering and hybridizing with its complementary target sequence, the MB undergoes a conformational change oup.comgenelink.com. The formation of the more stable probe-target duplex disrupts the stem structure, forcing the fluorophore and quencher apart oup.comresearchgate.netgenelink.comnih.gov. This separation significantly reduces or eliminates the quenching effect, allowing the fluorophore to emit fluorescence upon excitation oup.comresearchgate.netgenelink.comnih.gov. The increased fluorescence signal is then detected and quantified, indicating the presence and concentration of the target nucleic acid.
Optimization of Stem Sequence Length and Free Energy of Hybridization
The efficiency and specificity of Molecular Beacons are heavily influenced by the design of the stem region, including its length and sequence oup.comresearchgate.netnih.govoup.comnih.govresearchgate.net. The stem's stability, quantified by its free energy of hybridization (ΔGs), is critical for maintaining the closed hairpin conformation in the absence of the target oup.comoup.com. A longer stem, typically composed of 5-7 base pairs, generally leads to a more stable stem-loop structure, which can improve the probe's ability to discriminate between targets with single-nucleotide mismatches oup.comresearchgate.netnih.govnih.gov.
However, a more stable stem also presents a higher energy barrier for unfolding upon target binding, potentially reducing the rate of probe-target hybridization oup.comresearchgate.netoup.comnih.gov. Conversely, shorter stems may allow for faster hybridization but can result in a lower signal-to-background ratio due to less efficient quenching in the closed state researchgate.net. Therefore, optimizing the stem sequence length and composition is essential to balance probe stability, target specificity, and hybridization kinetics for a given application oup.comresearchgate.netnih.govoup.comresearchgate.net.
Fluorophore-DABCYL Pairing for Optimal Quenching Efficiency
DABCYL is a non-fluorescent chromophore, often referred to as a "dark quencher," which efficiently quenches the fluorescence of various reporter dyes by absorbing their emitted energy and dissipating it as heat biosearchtech.comejiamed.combitesizebio.com. DABCYL has an absorption maximum at approximately 471 nm and can effectively quench fluorophores emitting in the range of 400-550 nm shigematsu-bio.combiosearchtech.combiosearchtech.comrsc.org. Commonly paired fluorophores include FAM (emission maximum ~520 nm) and JOE (emission maximum ~525 nm) shigematsu-bio.combiosearchtech.combiosearchtech.com.
For efficient quenching, the fluorophore and DABCYL must be brought into close proximity, typically within the Förster radius of energy transfer oup.combiosearchtech.cominstras.comoup.comresearchgate.net. In Molecular Beacons, the stem-loop structure ensures this close proximity. While DABCYL's quenching range is somewhat limited, its versatility is enhanced in MBs because the stem brings the fluorophore and quencher into close contact, allowing for effective quenching even with some spectral overlap limitations biosearchtech.comshigematsu-bio.com. The pairing of a suitable fluorophore with DABCYL is crucial for achieving a high signal-to-noise ratio, with the quencher effectively suppressing background fluorescence in the unbound state biosearchtech.combiosearchtech.com.
Table 1: Common Fluorophore-DABCYL Pairings and Properties
| Fluorophore | DABCYL Quenching Range (nm) | DABCYL Absorption Max (nm) | Notes on Pairing Efficiency/Compatibility |
| FAM | 400-550 | 471 | Widely used; efficient quenching researchgate.netshigematsu-bio.combiosearchtech.combiosearchtech.com |
| JOE | 400-550 | 471 | Compatible; efficient quenching shigematsu-bio.combiosearchtech.combiosearchtech.com |
| HEX | 400-550 | 471 | Compatible biosearchtech.combiocat.com |
Development of TaqMan Probes with 5'-DABCYL
TaqMan probes, also known as hydrolysis probes, are widely used in quantitative real-time PCR (qPCR) for the detection and quantification of specific DNA sequences ejiamed.comneb.comcaister.comnih.gov. These probes are dual-labeled oligonucleotides that generate a fluorescence signal through a mechanism involving probe cleavage by the DNA polymerase during PCR amplification. 5'-DABCYL CE-Phosphoramidite can be utilized in the synthesis of these probes, typically incorporated at the 3' end.
Probe Hydrolysis Mechanism and Signal Generation
A typical TaqMan probe consists of an oligonucleotide sequence complementary to a region within the target amplicon, with a fluorophore attached to the 5' end and a quencher attached to the 3' end ejiamed.comneb.comcaister.comnih.gov. In the intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission ejiamed.combitesizebio.comrsc.orgneb.comcaister.comnih.govbitesizebio.com. During the PCR cycle, after primer annealing and during the extension phase, the DNA polymerase (e.g., Taq polymerase) encounters the bound probe bitesizebio.comneb.comcaister.comnih.gov.
The polymerase's 5'-3' exonuclease activity cleaves the probe, thereby separating the fluorophore from the quencher bitesizebio.comrsc.orgneb.comcaister.comnih.gov. This cleavage event liberates the fluorophore, allowing it to emit fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the amount of target DNA amplified in each cycle, enabling quantitative detection bitesizebio.comrsc.orgneb.comcaister.comnih.gov. While DABCYL is often found at the 3' end, some probe designs might place the quencher at the 5' end, with the reporter at the 3' end, relying on the same hydrolysis mechanism for signal generation nih.gov.
Considerations for Background Signal Reduction
However, DABCYL's absorption spectrum is relatively narrow, limiting its effectiveness with fluorophores emitting outside its optimal range (400-550 nm) shigematsu-bio.combiosearchtech.combiosearchtech.comrsc.org. This limitation can restrict its use in multiplex PCR assays, where multiple probes with different spectral properties are employed simultaneously. While DABCYL was an early choice for dark quenchers, newer quenchers like Black Hole Quenchers (BHQs) offer broader spectral coverage and enhanced quenching efficiency, often superseding DABCYL in advanced applications requiring multiplexing or a wider range of fluorophore compatibility ejiamed.combitesizebio.comshigematsu-bio.com. Nevertheless, DABCYL remains a viable option for specific applications where its spectral characteristics are well-matched with the chosen fluorophore.
Comparative Analyses and Performance Optimization of Dabcyl Quenchers
Comparative Efficacy of DABCYL vs. Black Hole Quenchers (BHQs)
Differences in Quenching Mechanisms and Spectral Coverage
DABCYL and Black Hole Quenchers (BHQs) are both categorized as "dark quenchers," meaning they efficiently absorb energy from excited fluorophores without emitting light themselves, typically dissipating it as heat glenresearch.comaatbio.combiosearchtech.comgenelink.combitesizebio.com. Both classes of quenchers primarily operate through two fundamental mechanisms: Fluorescence Resonance Energy Transfer (FRET) and static (or contact) quenching glenresearch.comaatbio.combiosearchtech.combiosearchtech.comnih.govresearchgate.netgenelink.comthermofisher.comscispace.comoup.com.
FRET: This mechanism is dependent on spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor quencher, as well as close proximity between the two molecules, typically within 1-10 nm glenresearch.comgenelink.combiosearchtech.comgenelink.comthermofisher.comoup.commdpi.comgenelink.com. The efficiency of FRET is notably distance-dependent, often quantified by the Förster distance (R0) biosearchtech.comresearchgate.netgenelink.comgenelink.com.
Static Quenching: This process involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, frequently facilitated by hydrophobic interactions and π-π stacking glenresearch.combiosearchtech.combiosearchtech.comnih.govscispace.comoup.com. While static quenching is less reliant on spectral overlap, it can be influenced by environmental factors such as temperature scispace.comoup.com.
DABCYL exhibits an absorption maximum typically around 471-478 nm and is most effective at quenching fluorophores that emit in the blue to green spectral regions, such as EDANS and fluorescein (B123965) glenresearch.combiosearchtech.commdpi.comvulcanchem.comgenelink.com. However, its spectral overlap with fluorophores emitting above 480 nm is generally poor, which limits its utility for a broader range of reporter dyes glenresearch.combiosearchtech.combitesizebio.combiosearchtech.comsigmaaldrich.com.
In contrast, the Black Hole Quencher (BHQ) family, which includes variants like BHQ-0, BHQ-1, BHQ-2, and BHQ-3, possesses absorption maxima that span from the green to the near-infrared spectrum glenresearch.comaatbio.comgenelink.combitesizebio.comsigmaaldrich.combiosearchtech.com. This extensive spectral coverage enables BHQs to efficiently quench a wider array of fluorophores, including those emitting in the red and far-red regions, thereby offering greater versatility for multiplexing and applications requiring diverse reporter dyes glenresearch.combitesizebio.comsigmaaldrich.combiosearchtech.com.
Table 1: Comparative Efficacy of DABCYL and BHQ Quenchers
| Feature | DABCYL | Black Hole Quenchers (BHQs) |
| Type | Dark Quencher | Dark Quencher |
| Mechanism | FRET, Static Quenching | FRET, Static Quenching |
| Absorption Max (λmax) | ~471-478 nm glenresearch.combiosearchtech.comvulcanchem.com | BHQ-0: ~495 nm; BHQ-1: ~534 nm; BHQ-2: ~579 nm; BHQ-3: ~672 nm glenresearch.comaatbio.comgenelink.com |
| Quenching Range | ~380–530 nm genelink.comvulcanchem.comgenelink.com | BHQ-0: ~430-520 nm; BHQ-1: ~480-580 nm; BHQ-2: ~550-650 nm; BHQ-3: ~620-730 nm aatbio.comgenelink.com |
| Optimal Fluorophore Emitters | Blue-green (e.g., EDANS, Fluorescein) glenresearch.commdpi.comgenelink.com | Broad range, including green, yellow, orange, red, and near-infrared emitters glenresearch.combitesizebio.comsigmaaldrich.combiosearchtech.com |
| Spectral Overlap w/ reporters | Good with blue-green, poor with red/near-IR emitters glenresearch.combiosearchtech.combitesizebio.combiosearchtech.comsigmaaldrich.com | Excellent across a wide spectrum glenresearch.combitesizebio.comsigmaaldrich.combiosearchtech.com |
| Signal-to-Noise Ratio | Good (compared to fluorescent quenchers) glenresearch.comgenelink.com | Generally higher than DABCYL sigmaaldrich.com |
| Applications | Molecular Beacons, some FRET probes | Molecular Beacons, TaqMan probes, Scorpion probes, multiplex assays |
| Limitations | Limited spectral coverage for red/near-IR fluorophores glenresearch.combiosearchtech.combitesizebio.combiosearchtech.comsigmaaldrich.com | Generally fewer limitations than DABCYL in terms of spectral coverage. |
Impact on Assay Sensitivity and Signal-to-Noise Ratio
The implementation of dark quenchers, such as DABCYL and BHQs, markedly enhances assay performance by significantly reducing background fluorescence when contrasted with the use of fluorescent quenchers like TAMRA glenresearch.comgenelink.com. This reduction in background noise directly contributes to a higher signal-to-noise (S/N) ratio, which, in turn, elevates assay sensitivity and expands the dynamic range glenresearch.comgenelink.comsigmaaldrich.com.
While DABCYL effectively quenches blue-green fluorophores, its limited spectral overlap with red-shifted fluorophores can result in less efficient quenching for these pairings, potentially compromising S/N ratios glenresearch.combitesizebio.comsigmaaldrich.com. BHQ dyes, conversely, generally yield superior S/N ratios and enhanced assay sensitivity, particularly when utilized with fluorophores emitting at longer wavelengths, owing to their broader spectral coverage and often higher quenching efficiencies across various fluorophores glenresearch.combitesizebio.comsigmaaldrich.combiosearchtech.com. For instance, BHQ dyes have demonstrated superior quenching capabilities for Cy5 compared to DABCYL glenresearch.com. Furthermore, the capacity of BHQs to form stable, non-fluorescent complexes can bolster performance, even in the absence of specific probe architectures like hairpin stems glenresearch.com.
Optimization Strategies for DABCYL-Based Probe Performance
Probe Length and Secondary Structure Engineering
The efficacy of DABCYL quenching, particularly through FRET, is critically dependent on the precise distance maintained between the DABCYL quencher and the reporter fluorophore biosearchtech.comgenelink.comoup.comgenelink.comnih.gov. In Molecular Beacons, which are characterized by their hairpin structure, the stem region effectively brings the 5'-DABCYL quencher and the 3'-fluorophore into close proximity in the unbound state, thereby enabling efficient static quenching and minimizing background fluorescence glenresearch.comnih.govgenelink.comresearchgate.net. Upon hybridization to a target sequence, the stem unfolds, separating the quencher and fluorophore and allowing for fluorescence emission nih.govresearchgate.net.
For linear probes, such as TaqMan probes, optimization of probe length and sequence design is essential for establishing the ideal distance between the DABCYL quencher and the fluorophore, primarily for FRET-based quenching biosearchtech.comgenelink.comoup.comnih.gov. Research indicates that probe length can directly influence quenching efficiency; for example, a specific separation distance (e.g., 29.451 Å for a Fluorescein-DABCYL pair) is crucial for efficient FRET researchgate.net. Moreover, repositioning the quencher from the conventional 3' terminus to an internal site within the probe sequence has been shown to improve probe sensitivity by up to 30-fold, highlighting the significance of strategic placement in optimizing DABCYL-based probe performance nih.gov. The formation of intrinsic secondary structures within the probe, irrespective of target hybridization, can also impact the proximity of DABCYL and the fluorophore, thereby affecting quenching efficiency. These structures can exhibit temperature-dependent behavior, with elevated temperatures potentially diminishing static quenching by promoting probe dissociation scispace.comoup.com.
Fluorophore Selection and Spectral Overlap Matching
Effective quenching by DABCYL necessitates the selection of a reporter fluorophore whose emission spectrum exhibits substantial overlap with DABCYL's absorption spectrum, especially for FRET-based mechanisms glenresearch.comgenelink.combiosearchtech.comgenelink.comthermofisher.commdpi.comgenelink.com. DABCYL's absorption maximum, situated around 471-478 nm, makes it an optimal partner for fluorophores emitting in the blue to green range, such as EDANS (emission ~496 nm) and fluorescein (emission ~520 nm) glenresearch.combiosearchtech.commdpi.comgenelink.com. These pairings demonstrate good spectral overlap, facilitating efficient energy transfer glenresearch.comresearchgate.netthermofisher.commdpi.com.
However, DABCYL's spectral limitations mean it exhibits poor overlap with fluorophores emitting at longer wavelengths, including red or near-infrared emitters glenresearch.combiosearchtech.combitesizebio.combiosearchtech.comsigmaaldrich.com. This suboptimal spectral overlap can lead to reduced quenching efficiency and diminished S/N ratios when DABCYL is used with such fluorophores. Consequently, when optimizing DABCYL-based probes, careful consideration of the fluorophore's emission spectrum is paramount to ensure adequate spectral overlap for efficient quenching, thereby maximizing assay sensitivity and minimizing background signal glenresearch.combiosearchtech.comgenelink.comthermofisher.com.
Impact of Reaction Conditions on Quenching Efficiency
The 5'-DABCYL CEP phosphoramidite (B1245037) exhibits good chemical stability, rendering it suitable for standard oligonucleotide synthesis protocols biosearchtech.comshigematsu-bio.com. For optimal preservation, this compound is typically stored at -20°C bigcontent.io.
While specific impacts of various reaction conditions on DABCYL's quenching efficiency are not extensively detailed in the provided literature, fundamental principles governing FRET and static quenching are applicable. Temperature, for instance, can influence the formation of static quenching complexes; higher temperatures may disrupt probe structures and reduce the association between fluorophores and quenchers, potentially decreasing static quenching efficiency scispace.comoup.com. Buffer composition, including pH and salt concentration, can also play a role. Although DABCYL's solubility can be pH-dependent, experiments are generally conducted under controlled pH conditions acs.org. Salt concentrations can affect the stability of oligonucleotide secondary structures, which in turn influences the distance between the quencher and fluorophore, thereby impacting quenching efficiency oup.com. The inherent probe design, such as the choice between hairpin or linear structures, and the specific nucleotide sequence context, can create local environments that modulate the interaction between DABCYL and the fluorophore, consequently affecting quenching glenresearch.combiosearchtech.comnih.govgenelink.comoup.comresearchgate.net. The hydrophobic nature of DABCYL can promote interactions that stabilize the quenched state glenresearch.com.
pH and Buffer Considerations
The solubility and performance of DABCYL-based probes are sensitive to pH and buffer conditions. DABCYL itself exhibits poor solubility in aqueous environments, often necessitating the use of organic solvents like DMSO for preparing stock solutions acs.org. This inherent hydrophobicity can limit its direct application in biological systems where water is the primary solvent. While modifications like Hydrodabcyl have been developed to enhance water solubility acs.orgacs.org, the behavior of DABCYL in aqueous media is still a critical consideration for assay design.
Emerging Trends and Future Research Directions
Development of Next-Generation DABCYL-Derived Quenchers
While DABCYL has been a foundational dark quencher in fluorescence-based assays, its limitations, particularly its efficiency with a broad range of fluorophores, have spurred the development of next-generation quenchers. Research into "Multi-Path Quenchers" (MPQs) represents a significant step forward. MPQs are engineered with increased electronic complexity, incorporating multiple donor or acceptor groups within their structure. This design allows for a multiplicity of conjugation pathways of varied lengths, effectively broadening the absorption spectrum of the quencher. This broader spectral coverage, in turn, enhances quenching efficiency and expands the versatility of DABCYL-derived systems. Studies have shown that certain MPQ derivatives can quench common fluorophores like fluorescein (B123965) and TAMRA with efficiencies comparable to or exceeding those of DABCYL and even commercially available Black Hole Quenchers nih.govresearchgate.net.
Table 1: Comparison of DABCYL and Multi-Path Quenchers (MPQs)
| Feature | DABCYL | Multi-Path Quenchers (MPQs) |
| Design Principle | Single chromophore | Multiple donor/acceptor groups, varied conjugation pathways |
| Spectral Range | Relatively narrow absorption spectrum | Broadened absorption spectrum |
| Quenching Efficiency | Moderate, limited with certain fluorophores | Enhanced, versatile across a wider range of fluorophores |
| Versatility | Moderate | High |
| Performance Example | Effective with some fluorophores (e.g., EDANS) | Can quench fluorescein and TAMRA as well as or better than DABCYL/BHQ nih.govresearchgate.net |
Integration of DABCYL-Based Probes in Microfluidic and Miniaturized Platforms
Microfluidic and miniaturized platforms offer substantial advantages for the deployment of DABCYL-based fluorescent probes, including enhanced sensitivity, reduced sample and reagent consumption, increased throughput, and improved portability. These "lab-on-a-chip" systems integrate multiple laboratory functions onto a single, small device, enabling precise control over fluid handling and reaction conditions nih.govrsc.orgcornell.edu. DABCYL-based probes, such as those employing the EDANS-DABCYL FRET pair, have been successfully integrated into microfluidic devices for applications ranging from single-cell analysis to protein quantification and immune response monitoring researchgate.net. The miniaturization allows for rapid reaction kinetics and efficient detection, making these platforms ideal for high-throughput screening, diagnostics, and complex biological studies where minimal sample volume is critical nih.govresearchgate.net.
Application in High-Throughput Screening Methodologies
DABCYL-based fluorescent probes are highly valuable tools in high-throughput screening (HTS) methodologies, particularly for assays that monitor enzyme activity. A common strategy involves using a substrate peptide or molecule labeled with a fluorophore (like EDANS) at one end and DABCYL at the other. In its intact state, the proximity of DABCYL to the fluorophore results in fluorescence quenching. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence nih.govmdpi.comresearchgate.netresearchgate.neteurogentec.com. This principle is widely applied to screen for protease activity, identify inhibitors of enzymes such as diguanylate cyclases, or detect metabolic processes like lipolysis, as demonstrated by probes like BODIPY-FA coupled with DABCYL mdpi.comresearchgate.netrsc.org. The ability to adapt these assays to 96- and 384-well plate formats makes them amenable to rapid screening of large compound libraries, accelerating drug discovery and biological research mdpi.com.
Table 2: Examples of DABCYL-Based Probes in High-Throughput Screening
| Assay Type / Target | Probe Example (Fluorophore-DABCYL) | Principle of Detection | Application Area | Reference(s) |
| Protease Activity | EDANS-Peptide-DABCYL | Enzymatic cleavage separates EDANS from DABCYL, increasing fluorescence. | Drug discovery, enzyme characterization | nih.govresearchgate.netresearchgate.net |
| Lipolysis | BODIPY-FA-DABCYL | Cleavage of fatty acid conjugate releases BODIPY, increasing fluorescence. | Screening for lipolysis inhibitors, food science | mdpi.com |
| Diguanylate Cyclase (DGC) Activity | c-di-GMP specific fluorescent probe | Interaction with c-di-GMP leads to a fluorescence signal change. | Antimicrobial research, biofilm formation control | rsc.org |
Theoretical Modeling and Computational Design for Optimized DABCYL-Fluorophore Systems
The rational design and optimization of DABCYL-fluorophore systems are increasingly benefiting from theoretical modeling and computational approaches. Techniques such as Density Functional Theory (DFT) are employed to elucidate the fundamental electronic interactions between DABCYL and various fluorophores. These calculations can predict optimal spatial distances for efficient Förster Resonance Energy Transfer (FRET), analyze spectral overlap, and estimate quenching efficiencies, thereby guiding the synthesis of more effective probes researchgate.netresearchgate.net. Furthermore, advanced computational strategies, including machine learning algorithms and variational autoencoders (VAEs), are opening new avenues for inverse design. These methods can predict photophysical properties like fluorescence energy and quantum yield, enabling the rapid exploration of vast chemical spaces to discover or optimize novel fluorophore-quencher pairs with tailored characteristics chemrxiv.org. The integration of computational design with experimental validation accelerates the development cycle for highly specific and sensitive fluorescent probes chemrxiv.orgnih.govntop.com.
Compound List:
5'-DABCYL CEP
DABCYL
EDANS
TAMRA
Black Hole Quencher (BHQ)
BODIPY-FA
Fluorescein
Dansyl
Coumarin
Bimane
Conclusion
Summary of Key Contributions of 5'-DABCYL CE-Phosphoramidite to Molecular Research
The advent of 5'-DABCYL CE-Phosphoramidite has been a cornerstone in the advancement of molecular research, primarily by enabling the synthesis of oligonucleotides equipped with a reliable and efficient non-fluorescent quencher. DABCYL, a dark quencher, absorbs the energy from a nearby fluorophore and dissipates it as heat rather than light, a property that has been instrumental in the development of various nucleic acid detection assays. wikipedia.org
One of the most significant contributions of 5'-DABCYL CE-Phosphoramidite is its integral role in the design and synthesis of Molecular Beacons . biosearchtech.comglenresearch.com These are hairpin-shaped oligonucleotide probes with a fluorophore on one end and a quencher on the other. In the absence of a target sequence, the hairpin structure holds the fluorophore and DABCYL in close proximity, leading to the quenching of fluorescence. biosearchtech.combiocat.com Upon hybridization to a complementary target, the probe undergoes a conformational change that separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. biosearchtech.com This "off-to-on" signaling mechanism provides high specificity and allows for real-time monitoring of nucleic acid amplification. mdpi.com
Similarly, 5'-DABCYL CE-Phosphoramidite has been crucial for creating TaqMan® probes , another type of hybridization probe used in real-time PCR. genelink.come-oligos.com In these linear probes, DABCYL is typically positioned at the 3' end while a fluorophore is at the 5' end. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the fluorophore from the DABCYL quencher and generating a fluorescent signal proportional to the amount of amplified product. biocat.com
The utility of 5'-DABCYL CE-Phosphoramidite also extends to the construction of FRET (Förster Resonance Energy Transfer) probes . genelink.comthermofisher.com FRET is a distance-dependent phenomenon where energy is transferred from an excited donor fluorophore to a suitable acceptor molecule, such as DABCYL. thermofisher.combiosearchtech.com By incorporating DABCYL into oligonucleotides, researchers can design probes that signal changes in molecular proximity, enabling the study of DNA-protein interactions, enzymatic activity, and conformational changes in biomolecules. thermofisher.comlifetein.com The efficiency of this energy transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. biosearchtech.commdpi.com
A key advantage of using the phosphoramidite (B1245037) form of DABCYL is the ability to incorporate the quencher at the 5' terminus of an oligonucleotide during automated solid-phase synthesis. ntsbio.comgoogle.com This provides a straightforward and efficient method for producing custom-labeled probes for a wide array of research applications. The chemical stability of the DABCYL moiety throughout the synthesis and deprotection steps ensures the integrity of the final probe. biosearchtech.comcambio.co.uk
Interactive Table: Key Applications of 5'-DABCYL CE-Phosphoramidite
| Application | Probe Type | Mechanism of Action | Key Advantage |
|---|---|---|---|
| Real-Time PCR | Molecular Beacons | Conformational change upon hybridization separates fluorophore and quencher. biosearchtech.combiocat.com | High specificity and real-time detection. mdpi.com |
| Real-Time PCR | TaqMan® Probes | Enzymatic cleavage of the probe separates fluorophore and quencher. biocat.comgenelink.com | Quantitative analysis of nucleic acids. sbsgenetech.com |
Perspectives on the Enduring Relevance and Evolution of DABCYL Quenching Technologies
While DABCYL has been a foundational tool, the field of quenching technologies continues to evolve, driven by the demand for more sophisticated and multiplexed assays. The primary limitation of DABCYL is its relatively narrow quenching range, which is most effective for fluorophores emitting in the green to yellow region of the spectrum (approximately 400-550 nm). biosearchtech.com Its absorption maximum is around 453-471 nm, which results in poor spectral overlap with fluorophores that emit at longer wavelengths. biosearchtech.combiosearchtech.com
This limitation has spurred the development of a new generation of dark quenchers, most notably the Black Hole Quencher® (BHQ®) dyes. biosearchtech.comaatbio.com The BHQ series offers broader absorption spectra, allowing for the efficient quenching of a wider range of fluorophores, from the visible to the near-infrared spectrum. sbsgenetech.comaatbio.com This has been a critical advancement for multiplexing, where multiple targets are detected simultaneously using different fluorophore-quencher pairs in a single reaction. sbsgenetech.com For instance, BHQ-1 is ideal for quenching green and yellow dyes, while BHQ-2 is suited for orange and red dyes. sbsgenetech.com
Despite the advantages of newer quenchers, DABCYL remains relevant for several reasons. For many established assays using fluorophores like FAM, TET, HEX, and JOE, DABCYL provides excellent and cost-effective quenching. biosearchtech.comsbsgenetech.com Its well-characterized properties and the vast body of literature supporting its use make it a reliable choice for researchers. Furthermore, in certain applications like molecular beacons, the quenching mechanism can involve static or contact quenching in addition to FRET, which can compensate for suboptimal spectral overlap. biosearchtech.comnih.gov
The future of quenching technologies will likely focus on several key areas:
Expansion of the Quenching Spectrum: Developing quenchers that can efficiently absorb energy across an even broader range of the electromagnetic spectrum, including the far-red and near-infrared regions, will be crucial for in vivo imaging and deeper tissue penetration. mdpi.com
Improved Quenching Efficiency: The quest for "perfect" quenchers with near-100% efficiency and no residual background fluorescence continues to drive innovation. researchgate.net
Novel Quenching Mechanisms: Exploration of alternative quenching strategies beyond FRET and static quenching could lead to new types of responsive probes. mdpi.com
Integration with Nanomaterials: Materials like graphene oxide and carbon nanotubes are being explored as highly efficient, broad-spectrum quenchers, offering new possibilities for biosensor design. mdpi.com
Q & A
Basic Research Questions
Q. How should a 5'-DABCYL CEP probe be designed for real-time PCR applications?
- Methodological Guidance :
- The probe should include a 5'-DABCYL (dark quencher) and a 3'-fluorophore (e.g., FAM or Alexa594) on opposite strands of a hybridized nucleic acid duplex. Ensure the quencher and fluorophore are positioned to enable Förster Resonance Energy Transfer (FRET) upon probe cleavage .
- Validate probe specificity using sequence alignment tools and test against non-target sequences to minimize off-target binding. Include a control probe without the quencher to baseline fluorescence signals .
Q. What experimental controls are critical when using this compound in fluorescence-based assays?
- Methodological Guidance :
- Implement no-template controls to assess background fluorescence and non-cleavable probe controls to verify quenching efficiency.
- Use standardized reference materials (e.g., synthetic target sequences) to calibrate signal thresholds. Replicate experiments across multiple batches to account for variability in enzyme activity or probe stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in FRET efficiency when using this compound probes?
- Methodological Guidance :
- Environmental Factors : Test buffer pH, ionic strength, and temperature, as these influence probe hybridization and quenching efficiency. For example, low pH may destabilize DABCYL-fluorophore interactions .
- Probe Design : Compare truncated vs. full-length probes to identify steric hindrance issues. Use circular dichroism (CD) spectroscopy to confirm probe secondary structure .
- Statistical Analysis : Apply ANOVA to evaluate inter-experimental variability or machine learning models to predict optimal probe configurations .
Q. What methodologies effectively quantify the quenching efficiency of 5'-DABCYL in CEP systems?
- Methodological Guidance :
-
Spectrofluorometric Titration : Measure fluorescence intensity of the probe before and after cleavage by a target enzyme (e.g., Taq polymerase’s 5'→3' exonuclease activity). Calculate quenching efficiency using the formula:
where $ F_{\text{quenched}} $ and $ F_{\text{unquenched}} $ are fluorescence intensities with and without DABCYL, respectively <span data-key="35" class="reference-num" data-pages="undefined">17</span><span data-key="36" class="reference-num" data-pages="undefined">18</span>.- Comparative Studies : Benchmark against alternative quenchers (e.g., BHQ-1) under identical experimental conditions to assess relative performance .
Q. How can the stability of this compound probes be optimized under varying experimental conditions?
- Methodological Guidance :
- Buffer Optimization : Use nuclease-free buffers with chelating agents (e.g., EDTA) to prevent enzymatic degradation. Include stabilizers like BSA or trehalose for long-term storage .
- Thermal Cycling Tests : Subject probes to repeated heating-cooling cycles (simulating PCR conditions) and measure fluorescence retention. Probes with >90% signal stability after 30 cycles are considered robust .
- Cellular Uptake Enhancement : For intracellular applications, conjugate DABCYL to cell-penetrating peptides (e.g., oligoarginine) to improve delivery, as demonstrated in HeLa and HL-60 cell studies .
Data Contradiction & Reproducibility
Q. How should researchers address contradictory findings in cellular uptake studies using 5'-DABCYL-modified probes?
- Methodological Guidance :
- Standardize Protocols : Ensure consistent cell culture conditions (e.g., confluence, passage number) and probe concentration (e.g., 1–10 µM). Use flow cytometry with internal controls (e.g., unstained cells) to normalize data .
- Mechanistic Validation : Perform competitive inhibition assays (e.g., with EIPA for macropinocytosis) to identify uptake pathways. Confocal microscopy can localize probes within subcellular compartments .
Q. What steps ensure reproducibility of this compound experiments across laboratories?
- Methodological Guidance :
- Detailed Documentation : Publish exact probe sequences, purification methods (e.g., HPLC gradients), and instrument settings (e.g., excitation/emission wavelengths).
- Collaborative Validation : Share probes with independent labs for cross-validation. Use platforms like Zenodo to archive raw fluorescence datasets and analysis scripts .
Key Data from Literature
- Quenching Efficiency : DABCYL achieves >95% quenching in optimized duplex probes, outperforming BHQ-1 in low-pH environments .
- Cellular Uptake : HL-60 cells internalize DABCYL–Arg6–Lys(Cf)–NH2 at rates 2.8× higher than unmodified peptides, attributed to macropinocytosis .
- Stability : Probes retain 92% fluorescence signal after 25 PCR cycles when stored at -20°C in trehalose-containing buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
